molecular formula C19H23N3O3S B7148846 N-methyl-2-[3-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl]phenoxy]acetamide

N-methyl-2-[3-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl]phenoxy]acetamide

Cat. No.: B7148846
M. Wt: 373.5 g/mol
InChI Key: BHMQXMSOEGFAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[3-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl]phenoxy]acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenoxyacetamide moiety

Properties

IUPAC Name

N-methyl-2-[3-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-20-17(23)13-25-16-4-2-3-14(11-16)12-18(24)22-8-5-15(6-9-22)19-21-7-10-26-19/h2-4,7,10-11,15H,5-6,8-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMQXMSOEGFAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[3-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl]phenoxy]acetamide typically involves multiple steps, including the formation of the thiazole ring, the piperidine ring, and the final coupling with the phenoxyacetamide moiety. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The final step involves coupling the thiazole and piperidine intermediates with the phenoxyacetamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[3-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole or piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-2-[3-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl]phenoxy]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, infections, and neurological disorders.

    Pharmacology: The compound can be used to study receptor binding, enzyme inhibition, and other pharmacological activities.

    Industrial Chemistry: It may be utilized in the synthesis of advanced materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-[3-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl]phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The thiazole and piperidine rings may play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-oxo-2-phenylacetamide: A simpler analog with a phenyl group instead of the thiazole-piperidine moiety.

    N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide: Another compound with a different heterocyclic ring system.

Uniqueness

N-methyl-2-[3-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl]phenoxy]acetamide is unique due to its combination of the thiazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.